molecular formula C19H17ClFN5OS B11576557 N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11576557
M. Wt: 417.9 g/mol
InChI Key: RORXCMRWPRIQLS-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a thiadiazine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Major Products: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The triazole and thiadiazine rings play a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines and related heterocyclic compounds. Compared to these, N-(5-CHLORO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique substitution pattern and enhanced biological activity. Some similar compounds are:

This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C19H17ClFN5OS

Molecular Weight

417.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H17ClFN5OS/c1-10-3-6-13(20)9-15(10)22-18(27)17-16(12-4-7-14(21)8-5-12)25-26-11(2)23-24-19(26)28-17/h3-9,16-17,25H,1-2H3,(H,22,27)

InChI Key

RORXCMRWPRIQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)F

Origin of Product

United States

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